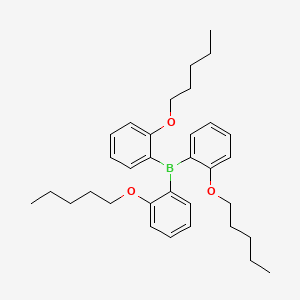![molecular formula C9H15Cl3N2O B13775065 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol CAS No. 91425-61-5](/img/structure/B13775065.png)
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[25]octan-2-yl)ethanol is a chemical compound characterized by its unique structure, which includes a spirocyclic diazaspiro moiety and a trichloroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol typically involves the reaction of trichloroacetaldehyde with a spirocyclic amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dichloro or monochloro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethanol group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Known for its use as a preservative and intermediate in organic synthesis.
2,2,2-Trichloroethanol: Used in fluorescent detection of proteins and as a protecting group for carboxylic acids.
Uniqueness
2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[25]octan-2-yl)ethanol is unique due to its spirocyclic diazaspiro moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
91425-61-5 |
|---|---|
Molecular Formula |
C9H15Cl3N2O |
Molecular Weight |
273.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol |
InChI |
InChI=1S/C9H15Cl3N2O/c1-13-8(5-3-2-4-6-8)14(13)7(15)9(10,11)12/h7,15H,2-6H2,1H3 |
InChI Key |
ABHDEWUWMXZZHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(N1C(C(Cl)(Cl)Cl)O)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)


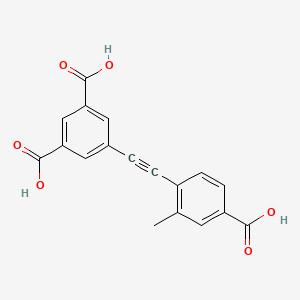
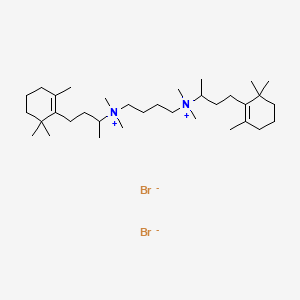
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
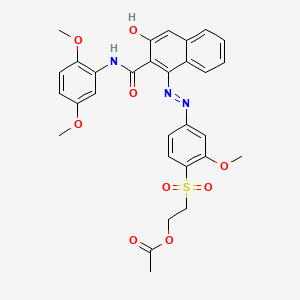
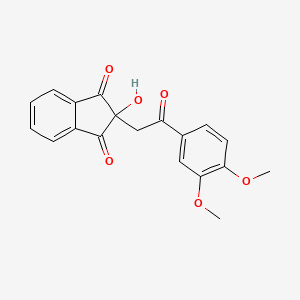

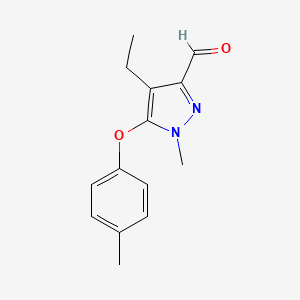

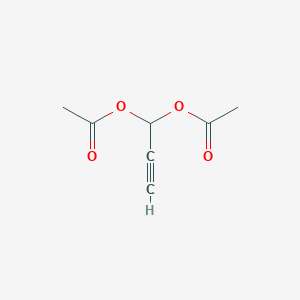
![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
